Cas no 2029413-13-4 (tert-butyl N-2-amino-1-(1-tert-butyl-1H-pyrazol-4-yl)ethylcarbamate)
tert-butyl N-2-amino-1-(1-tert-butyl-1H-pyrazol-4-yl)ethylcarbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl N-2-amino-1-(1-tert-butyl-1H-pyrazol-4-yl)ethylcarbamate
- tert-butyl N-[2-amino-1-(1-tert-butyl-1H-pyrazol-4-yl)ethyl]carbamate
- 2029413-13-4
- EN300-2001766
-
- Inchi: 1S/C14H26N4O2/c1-13(2,3)18-9-10(8-16-18)11(7-15)17-12(19)20-14(4,5)6/h8-9,11H,7,15H2,1-6H3,(H,17,19)
- InChI Key: TZTVAAKDILIFNZ-UHFFFAOYSA-N
- SMILES: O(C(NC(CN)C1C=NN(C=1)C(C)(C)C)=O)C(C)(C)C
Computed Properties
- Exact Mass: 282.20557608g/mol
- Monoisotopic Mass: 282.20557608g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 333
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 82.2Ų
tert-butyl N-2-amino-1-(1-tert-butyl-1H-pyrazol-4-yl)ethylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2001766-1g |
tert-butyl N-[2-amino-1-(1-tert-butyl-1H-pyrazol-4-yl)ethyl]carbamate |
2029413-13-4 | 1g |
$914.0 | 2023-09-16 | ||
| Enamine | EN300-2001766-5g |
tert-butyl N-[2-amino-1-(1-tert-butyl-1H-pyrazol-4-yl)ethyl]carbamate |
2029413-13-4 | 5g |
$2650.0 | 2023-09-16 | ||
| Enamine | EN300-2001766-10g |
tert-butyl N-[2-amino-1-(1-tert-butyl-1H-pyrazol-4-yl)ethyl]carbamate |
2029413-13-4 | 10g |
$3929.0 | 2023-09-16 | ||
| Enamine | EN300-2001766-0.05g |
tert-butyl N-[2-amino-1-(1-tert-butyl-1H-pyrazol-4-yl)ethyl]carbamate |
2029413-13-4 | 0.05g |
$768.0 | 2023-09-16 | ||
| Enamine | EN300-2001766-0.1g |
tert-butyl N-[2-amino-1-(1-tert-butyl-1H-pyrazol-4-yl)ethyl]carbamate |
2029413-13-4 | 0.1g |
$804.0 | 2023-09-16 | ||
| Enamine | EN300-2001766-0.25g |
tert-butyl N-[2-amino-1-(1-tert-butyl-1H-pyrazol-4-yl)ethyl]carbamate |
2029413-13-4 | 0.25g |
$840.0 | 2023-09-16 | ||
| Enamine | EN300-2001766-0.5g |
tert-butyl N-[2-amino-1-(1-tert-butyl-1H-pyrazol-4-yl)ethyl]carbamate |
2029413-13-4 | 0.5g |
$877.0 | 2023-09-16 | ||
| Enamine | EN300-2001766-1.0g |
tert-butyl N-[2-amino-1-(1-tert-butyl-1H-pyrazol-4-yl)ethyl]carbamate |
2029413-13-4 | 1g |
$1286.0 | 2023-05-31 | ||
| Enamine | EN300-2001766-2.5g |
tert-butyl N-[2-amino-1-(1-tert-butyl-1H-pyrazol-4-yl)ethyl]carbamate |
2029413-13-4 | 2.5g |
$1791.0 | 2023-09-16 | ||
| Enamine | EN300-2001766-5.0g |
tert-butyl N-[2-amino-1-(1-tert-butyl-1H-pyrazol-4-yl)ethyl]carbamate |
2029413-13-4 | 5g |
$3728.0 | 2023-05-31 |
tert-butyl N-2-amino-1-(1-tert-butyl-1H-pyrazol-4-yl)ethylcarbamate Related Literature
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Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
Additional information on tert-butyl N-2-amino-1-(1-tert-butyl-1H-pyrazol-4-yl)ethylcarbamate
Comprehensive Overview of tert-butyl N-2-amino-1-(1-tert-butyl-1H-pyrazol-4-yl)ethylcarbamate (CAS No. 2029413-13-4)
The compound tert-butyl N-2-amino-1-(1-tert-butyl-1H-pyrazol-4-yl)ethylcarbamate (CAS No. 2029413-13-4) is a specialized organic molecule with significant applications in pharmaceutical research and chemical synthesis. Its unique structure, featuring a tert-butyl group and a pyrazole ring, makes it a valuable intermediate in the development of novel therapeutics. Researchers and industry professionals are increasingly interested in this compound due to its potential role in drug discovery and medicinal chemistry.
One of the key reasons for the growing attention toward tert-butyl N-2-amino-1-(1-tert-butyl-1H-pyrazol-4-yl)ethylcarbamate is its relevance in targeted drug design. The presence of both amino and carbamate functional groups allows for versatile chemical modifications, enabling the creation of derivatives with tailored biological activities. This adaptability is particularly valuable in the development of small-molecule inhibitors, which are a hot topic in cancer research and neurological disorders.
In recent years, the demand for high-purity chemical intermediates like CAS No. 2029413-13-4 has surged, driven by advancements in high-throughput screening and combinatorial chemistry. These techniques rely on structurally diverse building blocks to accelerate the discovery of new drug candidates. The pyrazole moiety in this compound is especially noteworthy, as it is a common pharmacophore in many FDA-approved drugs, including those for anti-inflammatory and antiviral applications.
Another area where tert-butyl N-2-amino-1-(1-tert-butyl-1H-pyrazol-4-yl)ethylcarbamate shows promise is in peptide synthesis. The tert-butyloxycarbonyl (Boc) protecting group is widely used to shield amino groups during solid-phase peptide synthesis (SPPS). This compound’s compatibility with Boc chemistry makes it a practical choice for researchers working on peptide-based therapeutics, a field that has gained traction due to the success of biologics in treating complex diseases.
From a synthetic chemistry perspective, the stability of the tert-butyl group under various reaction conditions enhances the utility of CAS No. 2029413-13-4. It can withstand acidic and basic environments, making it suitable for multi-step synthetic routes. This robustness is critical in process chemistry, where scalability and reproducibility are paramount for industrial applications. Additionally, the compound’s solubility profile in common organic solvents facilitates its use in catalytic reactions and cross-coupling methodologies.
The rise of artificial intelligence (AI) in drug discovery has also brought attention to compounds like tert-butyl N-2-amino-1-(1-tert-butyl-1H-pyrazol-4-yl)ethylcarbamate. AI-driven platforms often require structurally diverse libraries to predict bioactivity and optimize lead compounds. The unique features of this molecule, such as its heterocyclic core and protecting group, make it a valuable addition to such libraries. This aligns with the broader trend of computational chemistry and machine learning in accelerating R&D timelines.
Environmental and regulatory considerations are also shaping the demand for specialized intermediates like CAS No. 2029413-13-4. The pharmaceutical industry is increasingly focused on green chemistry principles, emphasizing atom economy and reduced waste. The efficient synthesis and purification of this compound contribute to sustainable practices, a priority for modern pharmaceutical manufacturing.
In summary, tert-butyl N-2-amino-1-(1-tert-butyl-1H-pyrazol-4-yl)ethylcarbamate (CAS No. 2029413-13-4) is a multifaceted compound with broad applicability in drug development, peptide synthesis, and catalytic chemistry. Its structural features align with current trends in precision medicine and AI-driven research, making it a subject of ongoing interest. As the scientific community continues to explore its potential, this compound is poised to play a pivotal role in advancing therapeutic innovations.
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